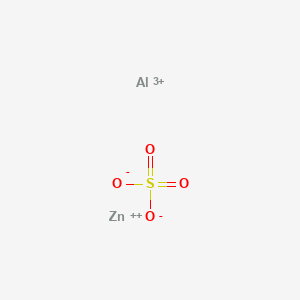

aluminum;zinc;sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum zinc sulfate is a compound that combines aluminum, zinc, and sulfate ions. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in electroplating, water treatment, and as a mordant in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum zinc sulfate can be synthesized through several methods. One common method involves the reaction of zinc oxide with sulfuric acid to produce zinc sulfate, which is then combined with aluminum sulfate. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired compound.

Industrial Production Methods: In industrial settings, aluminum zinc sulfate is produced by treating zinc-containing materials with sulfuric acid. This process involves the leaching of zinc oxide calcines in dilute sulfuric acid, followed by purification and electrolysis of the resulting zinc sulfate solution .

Chemical Reactions Analysis

Types of Reactions: Aluminum zinc sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, zinc can react with sulfuric acid to form zinc sulfate and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions involving aluminum zinc sulfate include sulfuric acid, hydrochloric acid, and other strong acids. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.

Major Products Formed: The major products formed from reactions involving aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and hydrogen gas. These products are often used in various industrial applications, such as electroplating and water treatment.

Scientific Research Applications

Aluminum zinc sulfate has numerous scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is used in the preparation of zinc-coated aluminum anodes for aluminum-air batteries, which have shown enhanced discharge performance . In medicine, zinc sulfate is used to replenish low levels of zinc and prevent zinc deficiency . In industry, aluminum zinc sulfate is used in electroplating, dyeing, and as a preservative for skins and leather .

Mechanism of Action

The mechanism of action of aluminum zinc sulfate involves its interaction with various molecular targets and pathways. Zinc, a key component of the compound, acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biological processes, including wound healing, growth, and maintenance of normal skin hydration.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and other metal sulfates such as copper sulfate and manganese sulfate .

Uniqueness: Aluminum zinc sulfate is unique due to its combination of aluminum and zinc ions, which provides distinct properties and applications. For example, the presence of zinc enhances the compound’s electrochemical properties, making it suitable for use in aluminum-air batteries . Additionally, the combination of aluminum and zinc ions allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

AlO4SZn+3 |

|---|---|

Molecular Weight |

188.4 g/mol |

IUPAC Name |

aluminum;zinc;sulfate |

InChI |

InChI=1S/Al.H2O4S.Zn/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+2/p-2 |

InChI Key |

WDYMMLFNWBOKFO-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Al+3].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)

![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)